methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring, and a methyl ester group attached to the 2-position of the triazole ring via an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazole ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted triazole derivatives.
Hydrolysis: 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced triazole derivatives.
Scientific Research Applications
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to various biological targets, which can result in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate
Uniqueness
Methyl 2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of two chlorine atoms on the triazole ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(3,5-dichloro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3O2/c1-12-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLJFHOEIHVNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=NC(=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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